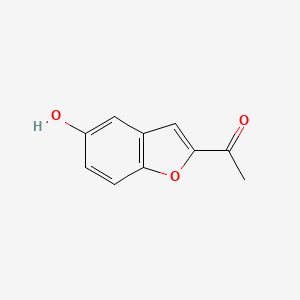

1-(5-Hydroxy-1-benzofuran-2-yl)ethanone

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Benzofuran compounds, a class to which this compound belongs, are known to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives can interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to exhibit immunomodulatory effects, inhibiting the respiratory burst of human polymorphonuclear leukocytes (PMNs) and affecting chemotactic migration of PMNs .

Biochemical Pathways

It is known that benzofuran derivatives can modulate the innate immune response of phagocytes at different steps . This suggests that the compound may affect pathways related to immune response and inflammation.

Result of Action

It is known that benzofuran derivatives can have various effects, such as inhibiting the respiratory burst of human polymorphonuclear leukocytes (pmns) and affecting chemotactic migration of pmns . These effects suggest that the compound may have potential as an immunomodulatory agent.

Analyse Biochimique

Biochemical Properties

Benzofuran derivatives have been shown to exhibit a wide range of activities, including significant inhibitory effects on Src kinase .

Molecular Mechanism

It is known that benzofuran derivatives can exhibit cytotoxicity, suggesting that they may interact with biomolecules and potentially influence gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(5-Hydroxy-1-benzofuran-2-yl)ethanone can be synthesized through several methods. One common approach involves the condensation of substituted or unsubstituted o-hydroxyacetophenone with ethyl bromoacetate or ω-bromoacetophenone under basic conditions. This reaction typically requires heating and can be facilitated by microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Hydroxy-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Formula: C₁₀H₈O₃

Molecular Weight: 176.17 g/mol

IUPAC Name: 1-(5-Hydroxy-1-benzofuran-2-yl)ethanone

CAS Number: 3237877

The structure of this compound features a benzofuran moiety, which is known for its diverse biological activities. The presence of the hydroxyl group enhances its reactivity and potential for forming hydrogen bonds.

Chemistry

In the field of synthetic organic chemistry, this compound serves as an intermediate in the synthesis of various compounds. Its ability to undergo electrophilic substitution reactions allows for the introduction of different functional groups, making it a versatile building block in organic synthesis.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Electrophilic Substitution | Reacts with electrophiles to form substituted products |

| Condensation Reactions | Forms larger molecules through reactions with amines or alcohols |

| Oxidation | Can be oxidized to yield more reactive intermediates |

Research has indicated that this compound exhibits various biological activities, including antioxidant and anti-inflammatory properties. These characteristics make it a candidate for further investigation in pharmacological studies.

Case Study: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzofuran compounds possess significant antioxidant activity, which can be attributed to the hydroxyl group on the benzofuran ring. This property is crucial in developing treatments for oxidative stress-related diseases.

Medicinal Applications

The compound has shown promise in medicinal chemistry, particularly in drug development targeting neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests potential therapeutic applications.

Table 2: Potential Therapeutic Uses of this compound

| Condition | Mechanism of Action |

|---|---|

| Neurodegenerative Disorders | Modulation of oxidative stress pathways |

| Inflammatory Diseases | Inhibition of pro-inflammatory cytokines |

| Cancer | Induction of apoptosis in cancer cells |

Case Study: Neuroprotective Effects

In preclinical trials, this compound was found to exhibit protective effects against neuronal cell death induced by oxidative stress. This finding supports its potential role as a neuroprotective agent.

Comparaison Avec Des Composés Similaires

1-(5-Hydroxy-1-benzofuran-2-yl)ethanone can be compared with other benzofuran derivatives to highlight its unique properties:

Activité Biologique

1-(5-Hydroxy-1-benzofuran-2-yl)ethanone, also known as 5-Hydroxybenzofuran-2-acetone, is a compound of growing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , and its structure features a benzofuran core with a hydroxy group and an acetyl group attached. This unique structure contributes to its diverse biological activities.

Research indicates that this compound exhibits various mechanisms of action, particularly in anti-inflammatory and neuroprotective pathways:

- Inhibition of NF-κB Pathway : The compound has been shown to suppress the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a critical role in regulating immune response and inflammation. This inhibition can lead to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antioxidant Activity : The compound may also exhibit antioxidant properties, helping to mitigate oxidative stress in cells, which is crucial for protecting neuronal health and function .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound significantly reduces the secretion of inflammatory cytokines in activated macrophages. For instance, it has been reported to decrease levels of TNF-α and IL-1β in response to lipopolysaccharide (LPS) stimulation, highlighting its potential as an anti-inflammatory agent .

Neuroprotective Properties

The compound shows promise in neuroprotection, particularly against neurotoxic agents. Research indicates that it can protect neuronal cells from damage induced by beta-amyloid peptides, which are implicated in Alzheimer's disease. The mechanism involves modulation of signaling pathways that promote cell survival and reduce apoptosis .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB pathway | |

| Neuroprotection | Protection against β-amyloid toxicity | |

| Antioxidant | Reduction of oxidative stress |

Notable Research Findings

- Inflammatory Response Modulation : A study demonstrated that treatment with this compound resulted in a significant decrease in the expression of inflammatory markers in RAW 264.7 macrophages when exposed to LPS .

- Neuroprotective Effects : In experiments involving SH-SY5Y neuroblastoma cells, the compound exhibited protective effects against apoptosis induced by oxidative stress, suggesting its potential utility in neurodegenerative disease management .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent .

Propriétés

IUPAC Name |

1-(5-hydroxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6(11)10-5-7-4-8(12)2-3-9(7)13-10/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQUGQCBWHAVCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.